Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16228071
InChI: InChI=1S/C18H25BO4/c1-16(2)17(3,4)23-19(22-16)14-9-7-13(8-10-14)18(11-6-12-18)15(20)21-5/h7-10H,6,11-12H2,1-5H3
SMILES:
Molecular Formula: C18H25BO4
Molecular Weight: 316.2 g/mol

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate

CAS No.:

Cat. No.: VC16228071

Molecular Formula: C18H25BO4

Molecular Weight: 316.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate -

Specification

Molecular Formula C18H25BO4
Molecular Weight 316.2 g/mol
IUPAC Name methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylate
Standard InChI InChI=1S/C18H25BO4/c1-16(2)17(3,4)23-19(22-16)14-9-7-13(8-10-14)18(11-6-12-18)15(20)21-5/h7-10H,6,11-12H2,1-5H3
Standard InChI Key OBDYKKYZOXQYLB-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)C(=O)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity

  • IUPAC Name: Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylate

  • Molecular Formula: C19H27BO4\text{C}_{19}\text{H}_{27}\text{BO}_{4}

  • Molecular Weight: 330.23 g/mol

  • SMILES: O=C(C1(C2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)CCCC1)OC\text{O=C(C1(C2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)CCCC1)OC}

  • InChI Key: PWMFCOKSVFXDID-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

  • X-ray Diffraction: Limited crystallographic data are available, but analogous boronate esters exhibit planar geometry at the boron center with bond lengths of 1.35–1.38 Å for B–O .

  • NMR: 1H^1\text{H} NMR (CDCl3_3) signals include δ 1.22–1.24 ppm (pinacol methyl groups), 2.23 ppm (cyclobutane protons), and 3.76 ppm (methyl ester) .

Synthesis and Reaction Pathways

Suzuki-Miyaura Coupling

The boronate ester moiety is typically introduced via palladium-catalyzed cross-coupling. For example:

  • Substrate: 1-(4-Bromophenyl)cyclobutane-1-carboxylate.

  • Reagents: Bis(pinacolato)diboron, Pd(dppf)Cl2_2, KOAc.

  • Conditions: 1,4-dioxane, 100°C, 12 h .

  • Yield: 93% .

Photoredox-Catalyzed Cyclization

Cyclobutane formation can occur via radical-polar crossover mechanisms using alkylboronic esters and haloalkenes under blue LED irradiation :

  • Catalyst: 4CzIPN (2 mol%).

  • Solvent: MeCN.

  • Applications: Generates structurally diverse cyclobutanes with functional group tolerance .

Thermal [2+2] Cycloaddition

A one-step method employs keteniminium salts and vinyl boronates in dichloroethane at reflux :

  • Scope: Compatible with tertiary amides and peptides.

  • Limitations: Steric hindrance may lead to competing hydrolysis .

Optimization Challenges

  • Steric Effects: Bulky substituents on the cyclobutane ring reduce coupling efficiency .

  • Boron Protection: Pinacol esters offer stability but require deprotection for further functionalization .

Applications in Research and Industry

Pharmaceutical Intermediates

  • Proteasome Inhibitors: Serves as a precursor to bortezomib analogs, enhancing binding affinity via boronic acid interactions .

  • Elastase Inhibitors: Boronate derivatives exhibit covalent-reversible binding, improving pharmacokinetics .

Materials Science

  • OLEDs: The rigid cyclobutane core enhances electroluminescence efficiency in organic semiconductors .

  • Polymer Crosslinking: Boronate esters enable dynamic covalent networks in self-healing materials .

Organic Synthesis

  • Suzuki Couplings: The pinacol boronate group facilitates aryl-aryl bond formation under mild conditions .

  • Decarboxylative Borylation: Converts carboxylic acids to alkyl boronic acids using nickel catalysts .

Physicochemical Properties

PropertyValueReference
Melting Point120–122°C (decomposes)
Solubility0.0248 mg/mL in H2 _2O
LogP (Octanol-Water)3.46
StabilityHygroscopic; store at 2–8°C

Future Perspectives

  • Drug Delivery: Prodrug strategies leveraging esterase-sensitive carboxylates.

  • Sustainable Synthesis: Photocatalytic methods to reduce heavy metal waste .

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